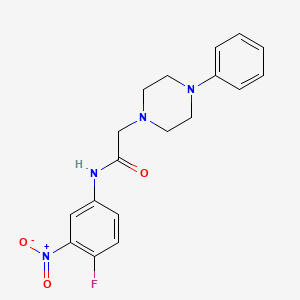

N-(4-fluoro-3-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-fluoro-3-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a complex structure with a fluorinated nitrophenyl group and a phenylpiperazine moiety. Compounds of this nature are often investigated for their potential pharmacological properties and applications in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Nitration: Introduction of a nitro group to a fluorophenyl precursor.

Acylation: Formation of the acetamide linkage through acylation reactions.

Piperazine Coupling: Coupling of the phenylpiperazine moiety to the acetamide intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-fluoro-3-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine.

Substitution: The fluorine atom can be substituted by nucleophiles.

Hydrolysis: The acetamide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Catalytic hydrogenation or metal hydrides (e.g., palladium on carbon, sodium borohydride).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

Reduction: Formation of the corresponding amine derivative.

Substitution: Formation of substituted phenyl derivatives.

Hydrolysis: Formation of the corresponding carboxylic acid and amine.

Applications De Recherche Scientifique

N-(4-fluoro-3-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide may have applications in various fields:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Investigation as a potential therapeutic agent for various conditions.

Industry: Use in the development of new materials or chemical processes.

Mécanisme D'action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with receptors, enzymes, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

- N-(3-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

- N-(4-fluoro-3-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide

Uniqueness

N-(4-fluoro-3-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is unique due to the specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs. The presence of both a fluorine atom and a nitro group on the phenyl ring can significantly influence its chemical reactivity and biological activity.

Activité Biologique

N-(4-fluoro-3-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, also known by its CAS number 720667-97-0, is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial effects, cytotoxicity profiles, and potential therapeutic applications.

The compound's molecular formula is C18H19FN4O3, with a molar mass of 358.37 g/mol. Its structure features a fluorinated nitrophenyl group and a phenylpiperazine moiety, which are critical for its pharmacological properties .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains, particularly Klebsiella pneumoniae.

Study Findings:

- Combination Therapy : A study investigated the effects of this acetamide in combination with other antibiotics such as ciprofloxacin and cefepime. The results indicated:

- Additive Effects : When combined with ciprofloxacin and cefepime, the acetamide exhibited additive antimicrobial effects.

- Synergistic Effects : It showed synergistic activity when paired with meropenem and imipenem, significantly reducing the concentrations needed for bacterial eradication .

- Cytotoxicity : Preliminary tests indicated that the compound did not present significant cytotoxicity, making it a candidate for further exploration in antimicrobial therapies .

Table 1: Effects of this compound in Combination with Antibiotics

| Antibiotic | Interaction Type | Fractional Inhibitory Concentration Index (FICI) |

|---|---|---|

| Ciprofloxacin | Additive | 0.5 < FICI < 1 |

| Cefepime | Additive | 0.5 < FICI < 1 |

| Ceftazidime | Indifference | 1 ≤ FICI < 4 |

| Meropenem | Synergistic | FICI ≤ 0.5 |

| Imipenem | Synergistic | FICI ≤ 0.5 |

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors involved in bacterial growth and survival pathways .

Cytotoxicity and Safety Profile

The safety profile of this compound has been assessed through various cytotoxicity assays. The compound has shown favorable results, indicating low toxicity levels which are crucial for its potential therapeutic use .

Future Research Directions

Given its promising biological activity and safety profile, further research is warranted to explore:

- In Vivo Studies : To evaluate the efficacy and safety in living organisms.

- Structural Modifications : To enhance its pharmacological properties and broaden its therapeutic applications.

- Mechanistic Studies : To elucidate the specific molecular pathways affected by this acetamide.

Propriétés

IUPAC Name |

N-(4-fluoro-3-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O3/c19-16-7-6-14(12-17(16)23(25)26)20-18(24)13-21-8-10-22(11-9-21)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGQULHEZSBRLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.